
Tubulin degrader 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin degrader 1, also known as Compound 5i, is a derivative of BML284. It is an orally active, noncovalent tubulin degradation agent that targets the colchicine binding site on tubulin. This compound has shown significant antiproliferative activity against various tumor cell lines, including Hela, HCT116, MCF-7, K562, and Molm-13, with IC50 values ranging from 0.02 to 0.05 μM . This compound effectively suppresses tumor growth by inducing cell cycle arrest and apoptosis.
Métodos De Preparación
The synthesis of tubulin degrader 1 involves a series of chemical reactions starting from BML284. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: BML284 undergoes a series of chemical modifications to form intermediate compounds.
Final Product Formation: The intermediate compounds are further reacted under specific conditions to yield this compound.
Análisis De Reacciones Químicas
Tubulin degrader 1 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tubulin degrader 1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the degradation of tubulin and its effects on microtubule dynamics.
Biology: this compound is used to investigate the role of tubulin in cell division and intracellular transport.
Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.
Industry: this compound can be used in the development of new anticancer drugs and as a research tool in pharmaceutical industries.
Mecanismo De Acción
Tubulin degrader 1 exerts its effects by binding to the colchicine site on tubulin, leading to the degradation of tubulin. This disrupts the microtubule network, which is essential for cell division and intracellular transport. The degradation of tubulin results in cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Tubulin degrader 1 is unique compared to other tubulin-targeting agents due to its noncovalent binding and oral activity. Similar compounds include:
BML284: The parent compound of this compound, which also targets the colchicine site on tubulin.
Colchicine: A well-known tubulin inhibitor that binds covalently to the colchicine site.
Vinblastine: Another tubulin-targeting agent that binds to a different site on tubulin and inhibits microtubule formation.
This compound stands out due to its high potency and ability to degrade tubulin noncovalently, making it a valuable tool in cancer research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H19N5O |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
4-N-(1H-indol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H19N5O/c1-26-16-4-2-3-14(10-16)18-11-19(25-20(21)24-18)23-12-13-5-6-17-15(9-13)7-8-22-17/h2-11,22H,12H2,1H3,(H3,21,23,24,25) |
Clave InChI |
DOZCEYNDPGHGAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


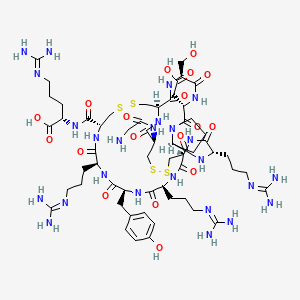
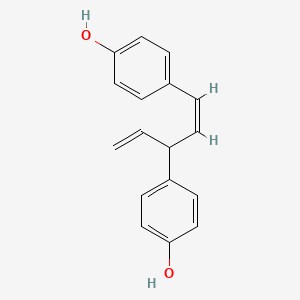
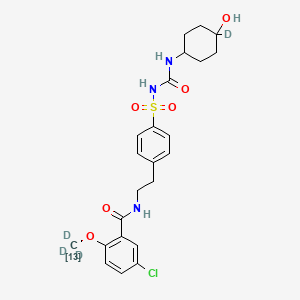
![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)
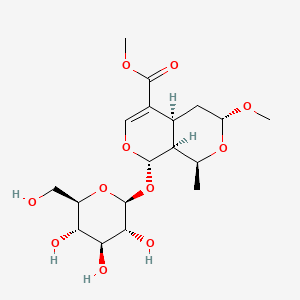
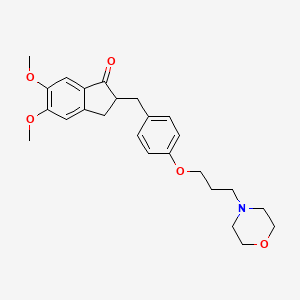
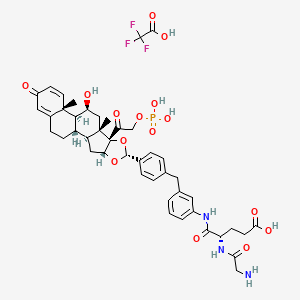
![(4S)-4-[[(2S,3S)-2-[3-[2-[2-[2-[2-[3-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12373471.png)
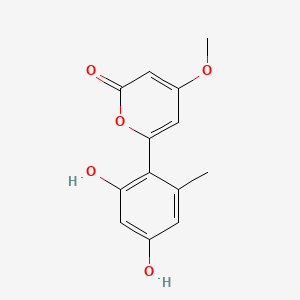
![4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide](/img/structure/B12373474.png)
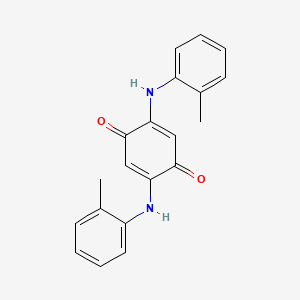

![N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B12373485.png)

